5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry ADME Prediction Lead Optimization

Sourcing reliable heterocyclic building blocks for CNS-targeted medicinal chemistry often means inconsistent purity and missing QC data. 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1257877-12-5) solves this with 95% purity and full analytical documentation. • Computed cLogP 2.39, TPSA 75.2 Ų - favorable BBB permeability for CNS programs • Carboxylic acid handle enables rapid amide coupling/esterification for library synthesis • Potential mGluR2 antagonist scaffold for anxiety, depression, schizophrenia research • Ships ambient; long-term storage at 2-8°C.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 1257877-12-5
Cat. No. B594648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
CAS1257877-12-5
Synonyms5-(6-METHOXYNAPHTHALEN-2-YL)-1H-PYRAZOLE-3-CARBOXYLIC ACID
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=NNC(=C3)C(=O)O
InChIInChI=1S/C15H12N2O3/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15(18)19)17-16-13/h2-8H,1H3,(H,16,17)(H,18,19)
InChIKeySAWHZXBIHVSQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid


5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1257877-12-5) is a heterocyclic building block characterized by a pyrazole-3-carboxylic acid core substituted at the 5-position with a 6-methoxy-2-naphthyl group. This compound is defined by its molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol [1]. The presence of both a carboxylic acid handle and a methoxynaphthalene moiety positions it as a versatile intermediate for medicinal chemistry programs targeting a range of biological receptors, particularly within the broader class of pyrazole-based inhibitors [2]. While direct, quantitative bioactivity data for this specific molecule is scarce in the public domain, its structural and physicochemical properties can be systematically compared against close analogs to inform procurement decisions.

Differentiation from Unsubstituted Naphthyl Analogs


Despite sharing a core pyrazole-3-carboxylic acid scaffold, 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (1257877-12-5) is not a generic substitute for its unsubstituted naphthyl analogs. The presence of the methoxy (-OCH3) group at the 6-position of the naphthalene ring introduces significant alterations in molecular electronics, lipophilicity, and potential binding interactions [1]. These changes can critically influence target affinity and selectivity. For example, while certain naphthyl-pyrazole-3-carboxylic acids have demonstrated potent COX-2 inhibition with IC50 values in the low nanomolar range , the introduction of the methoxy substituent on 1257877-12-5 is predicted to shift its LogP by approximately +0.4 units compared to the non-methoxylated analog (5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid), potentially altering membrane permeability and off-target engagement profiles . Therefore, assuming functional equivalence without comparative data is a high-risk strategy in both chemical biology and lead optimization campaigns.

Quantitative Differentiators vs. Naphthyl Analogs


Lipophilicity and TPSA Comparison

The introduction of a methoxy group on the naphthalene ring of 1257877-12-5 increases its calculated lipophilicity compared to the non-methoxylated analog, 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 164295-94-7). Specifically, the consensus Log Po/w for 1257877-12-5 is 2.39 , while the XLogP3 for the non-methoxylated comparator is 2.0 [1]. This difference of approximately +0.4 Log units suggests moderately enhanced membrane permeability. Simultaneously, the Topological Polar Surface Area (TPSA) of 1257877-12-5 is 75.2 Ų , which is higher than the comparator's predicted TPSA of 66.0 Ų , due to the additional oxygen atom.

Medicinal Chemistry ADME Prediction Lead Optimization

Certified Purity and QC Documentation

Procurement from reputable vendors such as Bidepharm (BD159479) or via Sigma-Aldrich's marketplace (Ambeed, Inc.) guarantees a minimum purity of 95% for 1257877-12-5, with batch-specific analytical data (NMR, HPLC) available upon request . In contrast, several naphthyl-pyrazole analogs are predominantly available only through custom synthesis with limited upfront QC documentation [1], introducing variability and potential delays in research timelines.

Chemical Synthesis Quality Assurance Reproducibility

Potential mGluR2 Antagonism

Database annotations for 1257877-12-5 link it to the metabotropic glutamate receptor 2 (mGluR2) as a potential antagonist [1]. This target annotation distinguishes it from other naphthyl-pyrazole-3-carboxylic acids, which are more commonly associated with cyclooxygenase (COX) inhibition . For instance, 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid has been reported with an IC50 of 0.01 µM against COX-2 , while 1257877-12-5's putative activity points towards a completely different therapeutic area (CNS disorders vs. inflammation).

Neuroscience GPCR Pharmacology CNS Drug Discovery

Recommended Research and Procurement Scenarios


CNS-Penetrant Chemical Probe Optimization

Given its annotation as a potential mGluR2 antagonist and its favorable computed physicochemical properties (cLogP of 2.39, TPSA of 75.2 Ų), 1257877-12-5 is best utilized as a starting scaffold for medicinal chemistry campaigns targeting CNS disorders such as anxiety, depression, or schizophrenia. Its moderate lipophilicity and hydrogen-bonding capacity suggest it may possess favorable blood-brain barrier permeability, a critical requirement for CNS drug candidates. Researchers can leverage the available 95% pure material to generate initial structure-activity relationship (SAR) data and validate the mGluR2 hypothesis in vitro [1].

Parallel Synthesis and Library Construction

The presence of a carboxylic acid handle makes 1257877-12-5 an ideal substrate for high-throughput amide coupling or esterification reactions, enabling the rapid generation of diverse compound libraries. Procurement of this compound in a reliably pure form (95%) with full analytical QC documentation is essential for this application, ensuring that any observed biological activity can be confidently attributed to the synthesized derivatives rather than to impurities from the building block itself .

Selectivity vs. Anti-Inflammatory Pyrazoles

For research groups with active programs in inflammation, this compound serves as a valuable negative control or a tool to map selectivity. While close structural analogs like 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid are potent COX-2 inhibitors, the distinct target profile of 1257877-12-5 suggests it can be used to probe off-target effects or to intentionally steer a chemical series away from the COX pathway, thereby mitigating potential mechanism-based toxicities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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